![molecular formula C10H17NO6 B12106674 2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)
2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-alpha-methyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions . The molecular formula of Boc-alpha-methyl-L-aspartic acid is C10H17NO6, and it has a molecular weight of 247.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium hydroxide (NaOH) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-alpha-methyl-L-aspartic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-methyl-L-aspartic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of Boc-alpha-methyl-L-aspartic acid include di-tert-butyl dicarbonate (Boc2O), triethylamine (Et3N), potassium permanganate (KMnO4), osmium tetroxide (OsO4), hydrogen gas (H2), nickel (Ni), rhodium (Rh), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Boc-alpha-methyl-L-aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biochemical Research: Boc-alpha-methyl-L-aspartic acid is used in studies involving enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Boc-alpha-methyl-L-aspartic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and context of its use in research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-alpha-methyl-L-aspartic acid include:
Boc-L-aspartic acid: Another Boc-protected derivative of aspartic acid.
Fmoc-alpha-methyl-L-aspartic acid: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-alpha-methyl-L-aspartic acid: A derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Boc-alpha-methyl-L-aspartic acid is unique due to its specific Boc protection, which offers stability under basic conditions and selective deprotection under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C10H17NO6 |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
WMDCRWFYQLYYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


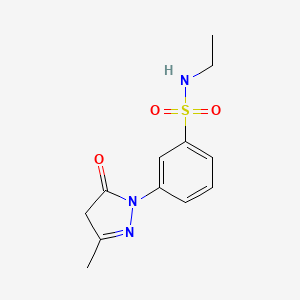
![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)

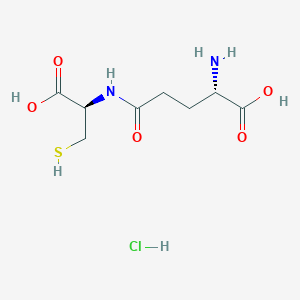
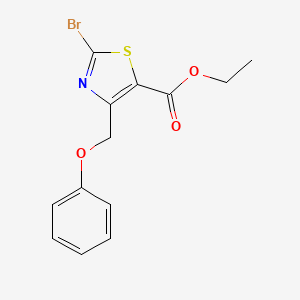
![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
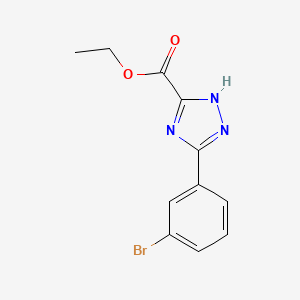
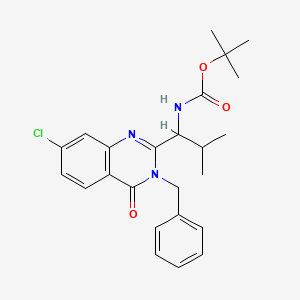
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
